N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-3-4-6-11(10)15(21)16-9-13-18-17-12-7-8-14(22-2)19-20(12)13/h3-8H,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEYARXLQFHFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol. The reaction mixture is refluxed at 80°C for 6 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include scaling up the reaction, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound, particularly through its interaction with bromodomain and extraterminal (BET) proteins. By inhibiting the activity of oncogenes like c-Myc, the compound can downregulate various signaling pathways that contribute to tumor growth and metastasis.
Case Studies
-
MCF-7 Cell Line Study :
- A derivative of this compound demonstrated a significant increase in apoptosis rates (29.61-fold compared to control) in MCF-7 breast cancer cells.
- The study showed that this derivative caused cell cycle arrest in the S phase and elevated levels of caspase-9 while decreasing phosphorylation of key signaling molecules such as PI3K and AKT.
-
In Vitro Inhibition Studies :
- Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on various cancer cell lines.
- One derivative showed an IC50 value of 0.163 μM against c-Met kinase, a critical target in cancer therapy.
Enzyme Inhibition
Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide also shows promise as an enzyme inhibitor for several targets linked to inflammatory and autoimmune diseases.
Pharmacological Effects
The pharmacological profile indicates that this compound could serve multiple roles in therapeutic applications:
- Antitumor Activity : Its ability to inhibit key kinases positions it as a candidate for further development as an anticancer agent.
- Enzyme Inhibition : Potential applications in treating inflammatory disorders through enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. These interactions inhibit the activity of these kinases, leading to the arrest of the cell cycle in the S phase and the induction of apoptosis in cancer cells . The compound also affects signaling pathways involving PI3K, AKT, and mTOR, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations:
Substituent Effects on Activity: 6-Methoxy vs. Benzamide Linkage: The 2-methylbenzamide group in the target compound could influence steric interactions in binding pockets, differing from unsubstituted benzamides (e.g., in ) or acetamide derivatives () .
Biological Activity Trends :
- Antimicrobial Activity : Methyl-substituted analogs () exhibit moderate activity, suggesting that the target compound’s methoxy group might alter potency or spectrum .
- Antiproliferative/Cytotoxic Effects : Chloro-substituted derivatives () and ether-linked compounds () show antiproliferative activity, indicating that the target compound’s methoxy group could modulate similar pathways .
Key Insights:
- The target compound’s synthesis likely involves methoxylation of a 6-chloro precursor followed by amide coupling, as seen in and .
- Compared to chloro-substituted analogs, methoxy derivatives are more synthetically accessible under mild conditions .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Benzamide linkages (as in the target compound) are generally resistant to hydrolysis, improving in vivo stability over ester-containing analogs (e.g., ) .
Biological Activity
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyridazine moiety linked to a benzamide group. The general formula is . The synthesis typically involves cyclization reactions of heterocyclic diamines with nitrites or hydrazine derivatives, leading to the formation of the triazolo-pyridazine structure. This synthetic route is crucial for ensuring the compound's desired biological activity and stability .
The primary mechanism of action for this compound is its interaction with bromodomain and extraterminal (BET) proteins. These proteins play significant roles in regulating gene expression related to oncogenesis. By inhibiting BET proteins, this compound can downregulate oncogenes such as c-Myc, which is implicated in various cancers .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 1.5 | Inhibition of c-Myc expression |
| HCT-116 | 2.0 | Apoptosis induction |
| HepG2 | 1.8 | Cell cycle arrest |
The compound's efficacy was comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, this compound also shows antimicrobial potential. It has demonstrated activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effect of this compound on breast cancer cells (MCF-7). Results indicated significant inhibition of cell growth with an IC50 value of 1.5 μM, attributed to the downregulation of c-Myc and induction of apoptosis .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was tested against common pathogens. The results showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylbenzamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step pathways starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors . Key steps include:
- Core formation : Cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate under reflux conditions to generate the triazolopyridazine scaffold .
- Functionalization : Introduction of the methoxy group at position 6 via nucleophilic substitution (e.g., using NaOMe in DMF) .
- Benzamide coupling : Reaction of the methylene-linked intermediate with 2-methylbenzoyl chloride in the presence of a coupling agent like EDC/HOBt .
Purity Control : - HPLC (C18 column, acetonitrile/water gradient) for purification .
- Spectroscopic validation : H/C NMR to confirm regiochemistry (e.g., methoxy proton at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) and mass spectrometry (HRMS) for molecular ion verification .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Elucidation :
- Physicochemical Profiling :
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or proteases due to structural similarity to known triazolopyridazine inhibitors .
- Assay Types :
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
Q. Table 1: Example SAR Findings
| Substituent (Position) | Biological Activity (IC, nM) | Key Observation |
|---|---|---|
| -OCH (6) | 120 ± 15 (Kinase X) | Optimal solubility |
| -Cl (6) | 85 ± 10 (Kinase X) | Increased potency |
| -CF (Benzamide) | 45 ± 5 (Kinase X) | Enhanced selectivity |
Q. What computational strategies are effective for predicting mechanism of action or off-target interactions?
Methodological Answer:
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Identification :
- Validation Experiments :
Q. What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Process Optimization :
- Catalyst screening : Test Pd(OAc) vs. CuI for coupling steps .
- Solvent selection : Replace DMF with MeCN or THF to improve solubility .
- Green Chemistry : Microwave-assisted synthesis to reduce reaction time (30 min vs. 24 h) .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Small Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield (%) | 65 | 50 |
| Purity (HPLC, %) | 98 | 95 |
| Key Adjustment | Catalyst loading increased by 10% | Solvent volume halved |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
